2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Overview
Description
2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential use as an anticancer agent due to its ability to inhibit tumor cell growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation .
Mode of Action
The compound acts as an inhibitor of EGFR-TK . It binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins inside the cell . This inhibits the activation of downstream signaling pathways, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival . By inhibiting EGFR-TK, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant anti-proliferative activity . It has been shown to exhibit broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population and an increase in the percentage of apoptotic cells in a time-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine: Another class of compounds with similar enzyme inhibitory properties.
Uniqueness
2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-5-4-6-15(7-12)23-18-16(8-21-23)17(19-11-20-18)22-9-13(2)24-14(3)10-22/h4-8,11,13-14H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVRQWUQMXMDLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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